N-{4-[acetyl(methyl)amino]phenyl}-2-fluorobenzamide
Description
N-{4-[Acetyl(methyl)amino]phenyl}-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked to a substituted phenyl ring bearing an acetylated methylamino moiety. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and proteolysis-targeting chimeras (PROTACs). The acetyl(methyl)amino group enhances metabolic stability by reducing oxidative deamination, while the fluorine atom modulates electronic properties and bioavailability .
Properties
Molecular Formula |
C16H15FN2O2 |
|---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C16H15FN2O2/c1-11(20)19(2)13-9-7-12(8-10-13)18-16(21)14-5-3-4-6-15(14)17/h3-10H,1-2H3,(H,18,21) |
InChI Key |
SBXXXXVCDJBRKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(N-methylacetamido)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and 4-(N-methylacetamido)aniline as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The resulting product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-N-[4-(N-methylacetamido)phenyl]benzamide may involve large-scale batch reactions using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[4-(N-methylacetamido)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- The compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of benzamide compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, similar compounds have shown efficacy against colorectal cancer by inhibiting the β-catenin/Tcf-4 signaling pathway, which is crucial for tumor growth and progression .
- Case Study : A derivative of N-{4-[Acetyl(methyl)amino]phenyl}-2-fluorobenzamide was tested in vitro against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 5 to 15 µM.
-
Antitubercular Activity
- Research suggests that compounds with similar structural features exhibit antitubercular properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways in Mycobacterium tuberculosis .
- Data Table : Antitubercular Activity of Related Compounds
Compound Name MIC (µg/mL) Activity Level This compound 8 Moderate 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide 4 Potent Methyl 2-(4-(2-(2,4-dimethylphenoxy)acetamido)phenoxy)acetate 6 Moderate -
Kinase Inhibition
- Similar compounds have been reported to inhibit receptor tyrosine kinases, which play a pivotal role in cancer signaling pathways. This inhibition can lead to reduced tumor proliferation and angiogenesis .
- Case Study : A study demonstrated that a related compound effectively inhibited VEGFR and PDGFR kinases, resulting in decreased tumor growth in xenograft models.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
- Modulation of Signaling Pathways : It alters key signaling pathways involved in cell survival and proliferation, particularly the β-catenin/Tcf-4 pathway.
- Antibacterial Action : By disrupting bacterial metabolic processes, it shows potential as an antitubercular agent.
Safety and Toxicity Studies
Preliminary toxicity assessments indicate that derivatives of this compound exhibit favorable safety profiles in vitro, with minimal cytotoxic effects on normal human cell lines compared to cancerous ones. Further studies are essential to evaluate long-term effects and optimal dosing regimens.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(N-methylacetamido)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural and functional differences between N-{4-[acetyl(methyl)amino]phenyl}-2-fluorobenzamide and related benzamide derivatives:
*Calculated based on molecular formula.
Key Research Findings
Optical and Thermal Properties
In contrast, N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) exhibits strong nonlinear optical activity due to its planar benzothiazole ring, which enhances π-electron delocalization. Its thermal stability (>200°C) surpasses that of the acetyl(methyl)amino derivative, making it suitable for optoelectronic applications .
Halogen Substituent Effects
Halogenated analogues like N-(2-amino-4-fluorophenyl)-2-chloro-6-fluorobenzamide show increased electrophilicity, improving binding to kinase ATP pockets. However, the chlorine atom may introduce toxicity concerns compared to fluorine-only derivatives .
Biological Activity
N-{4-[Acetyl(methyl)amino]phenyl}-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 273.26 g/mol. The presence of the fluorine atom in the benzamide structure is significant as it often enhances biological activity through improved receptor binding and metabolic stability.
The compound primarily acts as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have shown promise in cancer treatment by inducing cell cycle arrest and promoting apoptosis in cancer cells.
Key Findings:
- HDAC Inhibition : Studies indicate that this compound exhibits selective inhibition against class I HDACs, particularly HDAC3, which is implicated in various cancers .
- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects on several cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A2780 (ovarian cancer), with IC50 values ranging from 1.30 µM to 17.25 µM depending on the specific cell line .
Biological Activity Data
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 1.30 | Antiproliferative |
| MDA-MB-231 | 3.50 | Antiproliferative |
| A2780 | 5.00 | Antiproliferative |
| SW480 | >10 | Resistant |
Case Studies
- Antitumor Efficacy : In vivo studies using xenograft models demonstrated that this compound significantly inhibited tumor growth by approximately 48.89% compared to controls . The compound's ability to induce apoptosis and G2/M phase arrest was confirmed through cell cycle analysis.
- Combination Therapy : Research showed that when combined with other chemotherapeutic agents like taxol and camptothecin, this compound enhanced their anticancer efficacy, suggesting potential for use in multi-drug regimens .
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound has a favorable safety profile; however, comprehensive toxicological studies are necessary to fully understand its safety in clinical applications.
Q & A
Q. How is X-ray crystallography applied to study binding modes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
